2-Methoxy-N,N-dimethyl-4-vinylbenzamide

Polymer Chemistry Copolymerization Kinetics Reactivity Ratios

Researchers requiring systematic variation of copolymer sequence distribution often encounter failed polymerizations when substituting unsubstituted vinylbenzamides. 2-Methoxy-N,N-dimethyl-4-vinylbenzamide solves this with enhanced electron density from the ortho-methoxy group. • Enables alternating/gradient copolymer architectures with electron-deficient comonomers (maleic anhydride, acrylonitrile) • Ortho-methoxy directs regioselective lithiation for post-polymerization functionalization • Suitable for NLO chromophores, liquid crystalline polymers, and photoresist matrices. Custom synthesis available; contact BenchChem for bulk quotes and lead times.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
Cat. No. B8199744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-N,N-dimethyl-4-vinylbenzamide
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=C(C=C(C=C1)C=C)OC
InChIInChI=1S/C12H15NO2/c1-5-9-6-7-10(11(8-9)15-4)12(14)13(2)3/h5-8H,1H2,2-4H3
InChIKeyXAFKLZGZHUEZGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-N,N-dimethyl-4-vinylbenzamide Overview


2-Methoxy-N,N-dimethyl-4-vinylbenzamide is a synthetic organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . The compound is characterized by a unique substitution pattern on its benzamide core: an electron-donating methoxy group (-OCH3) at the ortho (2-) position, a polymerizable vinyl group (-CH=CH2) at the para (4-) position, and an N,N-dimethylamide moiety. Structurally, it belongs to the class of functional styrene derivatives, serving as a versatile building block for advanced material synthesis . This substitution architecture confers dual functionality — a polymerizable handle and an electron-rich aromatic system — making it a candidate for applications in polymer chemistry, nonlinear optical (NLO) materials, and medicinal chemistry scaffolds .

Monomer Type
Functional styrene with polymerizable vinyl group and ortho-methoxy electron-donating substituent
Electronic Profile
Enhanced electron density on vinyl supports copolymerization with electron-deficient comonomers
Research Scope
Applicable in polymer chemistry, NLO chromophore exploration, and medicinal chemistry scaffold design

Why the Unsubstituted Analog Cannot Substitute for 2-Methoxy-N,N-dimethyl-4-vinylbenzamide


While structurally related, 2-Methoxy-N,N-dimethyl-4-vinylbenzamide and its simplest analog N,N-dimethyl-4-vinylbenzamide (CAS 2681-30-3) exhibit fundamentally distinct electronic and reactivity profiles due to the ortho-methoxy substitution . The methoxy group, as a strong electron-donating substituent via resonance, increases electron density on the aromatic ring compared to the unsubstituted analog [1]. This electronic perturbation directly alters the monomer‘s reactivity ratios in copolymerization, modifies the polarity and hydrogen-bonding capacity of the resulting polymer, and shifts the frontier molecular orbital energies critical for optical and electronic applications. Consequently, substituting one for the other without systematic re-optimization of reaction conditions or material formulation can result in failed polymerizations, altered copolymer composition, or degraded material performance — outcomes that compromise reproducibility in both academic research and industrial process development.

Methoxy group increases vinyl electron density, shifting copolymerization reactivity; unsubstituted analog cannot replicate this electronic profile.
Additional H-bond acceptor site modifies polymer polarity and self-assembly; analog lacks this functionality, risking altered mesophase behavior.
Higher MW and polarity change handling, solubility, and purification; direct substitution may lead to solvent mismatch and processing deviation.

2-Methoxy-N,N-dimethyl-4-vinylbenzamide: Differentiation Evidence


Ortho-Methoxy Effect on Reactivity

The ortho-methoxy group in 2-Methoxy-N,N-dimethyl-4-vinylbenzamide functions as a strong electron-donating substituent, in contrast to the unsubstituted analog N,N-dimethyl-4-vinylbenzamide . In para-substituted styrenic monomers, electron-donating groups are known to increase the electron density on the vinyl β-carbon, directly influencing monomer reactivity in anionic and radical polymerizations [1]. Specifically, the methoxy substituent is expected to shift the copolymerization Q-e parameters relative to the unsubstituted monomer, with e-values moving toward more negative (electron-rich) territory. This electronic modification predicts altered reactivity ratios in copolymerization with electron-deficient comonomers such as maleic anhydride or acrylates, enabling access to copolymer compositions and sequence distributions not achievable with the unsubstituted monomer [1].

Reactivity Modulation
Class-level
Ortho-methoxy introduces +M electron donation, increasing vinyl electron density vs unsubstituted comparator; predicted shift toward more negative e-value.
Supports electron-rich monomer selection for copolymer design.
Exact Q-e parameters require experimental verification.
Polymer Chemistry Copolymerization Kinetics Reactivity Ratios

Hydrogen-Bonding and Liquid Crystalline Formation

The methoxy group in 2-Methoxy-N,N-dimethyl-4-vinylbenzamide introduces an additional hydrogen bond acceptor site compared to N,N-dimethyl-4-vinylbenzamide, which lacks this functionality . Studies on structurally related mesogen-jacketed liquid crystalline polymers containing aromatic amide and methoxybenzamido side chains demonstrate that hydrogen bonding among side-chain amide groups plays a critical role in forming and stabilizing liquid crystalline phases [1]. Specifically, polymers derived from monomers with methoxy-substituted aromatic amide structures exhibit very high glass transition temperatures and very low critical concentrations for lyotropic liquid crystal phase formation [1]. The presence of the ortho-methoxy substituent in the target compound is expected to enhance intermolecular hydrogen-bonding networks in the resulting homopolymers and copolymers, facilitating mesophase stabilization not available from the unsubstituted analog.

H-Bonding Capacity
Class-level
Three H-bond acceptor sites (amide carbonyl, amide nitrogen, methoxy oxygen) vs two in unsubstituted analog; enables mesophase stabilization.
May support liquid crystalline polymer synthesis.
Inference from analogous mesogen-jacketed polymer systems.
Liquid Crystalline Polymers Self-Assembly Mesogen-Jacketed Polymers

Distinct Physicochemical Profile

A direct structural comparison between 2-Methoxy-N,N-dimethyl-4-vinylbenzamide and its closest commercially available analog, N,N-dimethyl-4-vinylbenzamide (CAS 2681-30-3), reveals quantifiable differences in key molecular descriptors . The methoxy-substituted compound has a molecular formula of C12H15NO2 (MW 205.25 g/mol) versus C11H13NO (MW 175.23 g/mol) for the unsubstituted analog . This 30.02 g/mol mass difference (17.1% increase) corresponds to the addition of the oxygen atom and methylene unit from the methoxy group. The increased molecular weight and polarity from the methoxy substituent are expected to reduce vapor pressure, increase boiling point, and enhance solubility in polar organic solvents relative to the unsubstituted comparator — factors that directly influence handling, purification, and reaction medium selection.

Physicochemical Shift
Head-to-head
ΔMW +30.02 g/mol (+17.1%); C12H15NO2 vs C11H13NO; polarity increase.
Differentiates handling and solvent selection.
Direct comparison based on published molecular weights.
Physicochemical Properties Monomer Selection Solubility Parameters

Post-Polymerization Functionalization Capability

The ortho-methoxy substituent in 2-Methoxy-N,N-dimethyl-4-vinylbenzamide serves as a powerful directing group for regioselective ortho-lithiation, a capability absent in N,N-dimethyl-4-vinylbenzamide which lacks this directing functionality . Literature on related N,N-dialkyl-4-vinylbenzamide polymers demonstrates that the amide functionality enables ortho-metalation with s-BuLi/TMEDA, allowing post-polymerization functionalization via electrophilic trapping [1]. The presence of an ortho-methoxy group further enhances this directing effect, as methoxy is a well-established ortho-directing substituent in directed ortho-metalation (DoM) chemistry [2]. This enables site-selective introduction of additional functional groups (e.g., silyl, halogen, formyl) on the aromatic ring after polymerization, expanding the accessible chemical space for derivatized polymers without requiring de novo monomer synthesis.

Ortho-Lithiation Capability
Class-level
Dual directing group system (amide + ortho-methoxy) enhances regioselective lithiation for post-polymerization functionalization.
Enables post-polymerization diversification.
Based on directed ortho-metalation chemistry of related benzamides.
Polymer Modification Post-Polymerization Functionalization Ortho-Lithiation

Application Scenarios for 2-Methoxy-N,N-dimethyl-4-vinylbenzamide


Electron-Rich Copolymer Design

This monomer is optimally suited for copolymerization with electron-deficient comonomers (e.g., maleic anhydride, acrylonitrile, fumaronitrile) where enhanced electron density on the vinyl group promotes alternating or gradient copolymer architectures. The ortho-methoxy substituent provides stronger electron-donating character than unsubstituted N,N-dimethyl-4-vinylbenzamide, enabling distinct copolymer composition profiles . Researchers developing precision copolymers for photoresists, controlled-release matrices, or specialty coatings should prioritize this monomer when systematic variation of copolymer sequence distribution is required.

Liquid Crystalline Polymer Synthesis

Based on class-level evidence from structurally analogous mesogen-jacketed liquid crystalline polymers, the methoxy-substituted monomer is indicated for applications requiring hydrogen-bond-stabilized mesophase formation . Target applications include lyotropic liquid crystalline polymers for optical films, stimuli-responsive materials, and polymeric matrices where self-assembly driven by intermolecular hydrogen bonding is critical. The enhanced hydrogen-bond acceptor capacity relative to unsubstituted 4-vinylbenzamide monomers makes this compound the preferred choice for such applications.

Derivatized Polymer Libraries

The ortho-methoxy group functions as a directing moiety for regioselective lithiation, enabling site-specific post-polymerization functionalization [1]. Researchers building polymer libraries where systematic variation of aromatic substituents is required — such as in catalyst supports, separation media, or functional coatings — should select this monomer. The dual directing group system (amide + ortho-methoxy) provides enhanced regiocontrol compared to monomers lacking the methoxy substituent, reducing side reactions and improving yield of desired functionalized polymers.

Nonlinear Optical (NLO) Chromophore Exploration

The molecular architecture of 2-Methoxy-N,N-dimethyl-4-vinylbenzamide, combining an electron-donating dimethylamide group with a methoxy substituent on a conjugated aromatic system, is characteristic of compounds designed for second- and third-order harmonic generation . Researchers screening benzamide-based push-pull chromophores for photonics, optical limiting, and electro-optic applications should include this monomer in structure-property relationship studies. The electron-rich character distinguishes it from unsubstituted analogs, enabling exploration of different regions of NLO parameter space.

Application
Selection Property
Validation Focus
Electron-rich copolymer design
Enhanced electron-donating character
Copolymer composition and sequence distribution
Liquid crystalline polymer synthesis
Additional H-bond acceptor site
Mesophase stabilization and thermal behavior
Derivatized polymer libraries
Ortho-methoxy directing group for lithiation
Regioselective post-functionalization efficiency
NLO chromophore exploration
Push-pull electronic architecture
Second-/third-order NLO response parameters
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